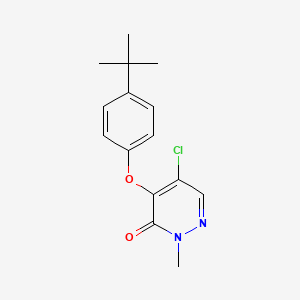
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone, also known as PNU-74654, is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of single-strand DNA breaks, and inhibition of PARP leads to the accumulation of double-strand DNA breaks. The accumulation of DNA damage leads to cell death, particularly in cancer cells that have a high rate of DNA replication. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.2 μM.
Biochemical and physiological effects:
In addition to its effects on PARP activity, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to have other biochemical and physiological effects. Studies have shown that 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Inhibition of NF-κB can lead to a reduction in inflammation, which may be beneficial in the treatment of certain diseases such as arthritis and inflammatory bowel disease. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which may be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potency as a PARP inhibitor. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be a potent inhibitor of PARP with an IC50 value of 0.2 μM, which makes it a useful tool in studying the role of PARP in DNA repair and cell death. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells, which may have potential clinical applications.
One limitation of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potential for off-target effects. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of other enzymes such as acetylcholinesterase and NF-κB, which may complicate the interpretation of experimental results. Additionally, the synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
Zukünftige Richtungen
For the study of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone include the development of more potent and selective PARP inhibitors and the combination of PARP inhibitors with other cancer therapies.
Synthesemethoden
The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydrazine hydrate and chloroacetic acid to form the final product, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone. The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)10-5-7-11(8-6-10)20-13-12(16)9-17-18(4)14(13)19/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNPBMPDZHIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=NN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


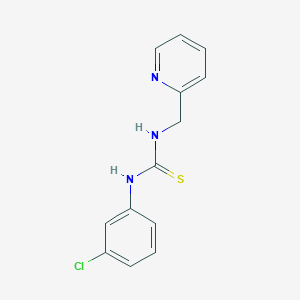
![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
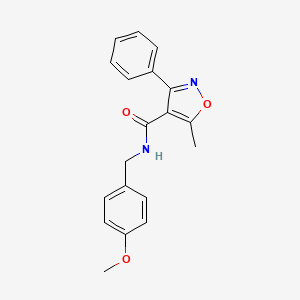
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
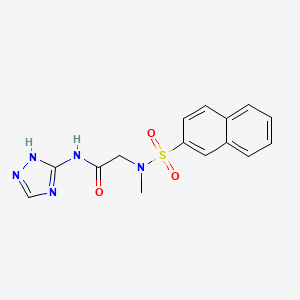

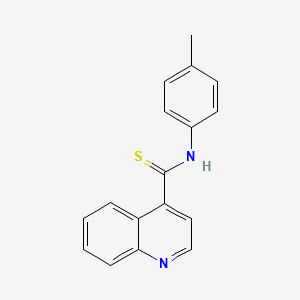
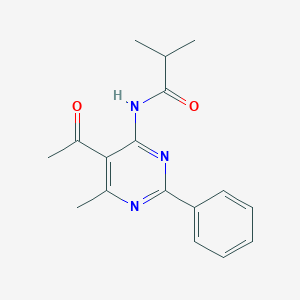

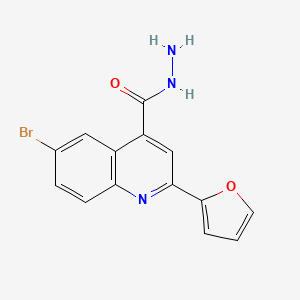
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)